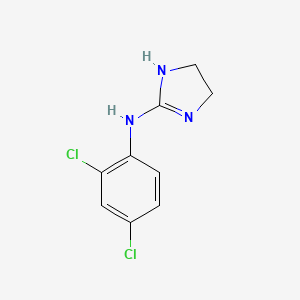
6H-Dibenzo(b,d)pyran-1-ol, 3-(1,2-dimethylheptyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Dibenzo(b,d)pyran-1-ol, 3-(1,2-dimethylheptyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl-, acetate: is a complex organic compound known for its unique chemical structure and properties This compound is part of the dibenzopyran family, which is characterized by a fused ring system containing oxygen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Dibenzo(b,d)pyran-1-ol, 3-(1,2-dimethylheptyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl-, acetate typically involves multi-step organic reactions. The process begins with the formation of the dibenzopyran core, followed by the introduction of the 1,2-dimethylheptyl side chain and the acetate group. Common reagents used in these reactions include organometallic compounds, acids, and bases under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The acetate group can be substituted with other functional groups, resulting in different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation typically yields oxidized derivatives, reduction produces reduced forms, and substitution results in various functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a probe for understanding biochemical pathways and mechanisms.
Medicine: In medicine, the compound’s derivatives are investigated for their potential therapeutic properties. Research focuses on their effects on various biological targets and their potential as drug candidates.
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its reactivity and versatility make it valuable for creating specialized products.
Mécanisme D'action
The mechanism of action of 6H-Dibenzo(b,d)pyran-1-ol, 3-(1,2-dimethylheptyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl-, acetate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
- 6H-Dibenzo(b,d)pyran-1-ol, 3-(1,2-dimethylheptyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-
- 6H-Dibenzo(b,d)pyran-1,8-diol,6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-
Comparison: Compared to similar compounds, 6H-Dibenzo(b,d)pyran-1-ol, 3-(1,2-dimethylheptyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl-, acetate stands out due to its unique acetate group
Propriétés
Numéro CAS |
39624-99-2 |
|---|---|
Formule moléculaire |
C27H40O3 |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
[6,6,9-trimethyl-3-(3-methyloctan-2-yl)-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl] acetate |
InChI |
InChI=1S/C27H40O3/c1-8-9-10-11-18(3)19(4)21-15-24(29-20(5)28)26-22-14-17(2)12-13-23(22)27(6,7)30-25(26)16-21/h15-19H,8-14H2,1-7H3 |
Clé InChI |
RFIQQBXUDNGUKS-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)C(C)C1=CC2=C(C3=C(CCC(C3)C)C(O2)(C)C)C(=C1)OC(=O)C |
SMILES canonique |
CCCCCC(C)C(C)C1=CC2=C(C3=C(CCC(C3)C)C(O2)(C)C)C(=C1)OC(=O)C |
Synonymes |
1-hydroxy-3-(1',2'-dimethylheptyl)-6,6,9-trimethyl-7,8,9,10-tetrahydro-6-dibenzopyran acetate DMHPA EA 2233 EA-2233 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ISOPROPYL 2-[(2-THIENYLCARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B1219192.png)
![3-[5-(4-methoxyphenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B1219193.png)
![5,6-dimethoxy-3-[[(3-methoxyphenyl)-oxomethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1219197.png)
![1,3-Dimethyl-5-[[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1219198.png)
![N-[[(4-methyl-1,2-dihydroisoquinolin-3-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1219199.png)
![4-(1-Benzotriazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B1219200.png)
![1-(Diethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1219201.png)





![(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B1219214.png)
